molecular formula C12H17N3O4 B12101513 Propanedioic acid, 2-[[(1-methyl-1H-pyrazol-4-yl)amino]methylene]-, 1,3-diethyl ester

Propanedioic acid, 2-[[(1-methyl-1H-pyrazol-4-yl)amino]methylene]-, 1,3-diethyl ester

Cat. No.: B12101513
M. Wt: 267.28 g/mol
InChI Key: WDPBXFZRZLETML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanedioic acid, 2-[[(1-methyl-1H-pyrazol-4-yl)amino]methylene]-, 1,3-diethyl ester is a malonic acid derivative featuring a 1-methylpyrazole substituent at the central methylene carbon. This compound belongs to the class of diethyl malonate analogs, which are widely used as intermediates in organic synthesis, particularly in Knoevenagel condensations and the preparation of heterocyclic compounds.

Properties

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

diethyl 2-[[(1-methylpyrazol-4-yl)amino]methylidene]propanedioate

InChI

InChI=1S/C12H17N3O4/c1-4-18-11(16)10(12(17)19-5-2)7-13-9-6-14-15(3)8-9/h6-8,13H,4-5H2,1-3H3

InChI Key

WDPBXFZRZLETML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=CN(N=C1)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The primary synthesis route involves nucleophilic substitution between 1-methyl-1H-pyrazol-4-amine and diethyl ethoxymethylenemalonate (CAS 87-13-8). The ethoxy group in the malonate ester acts as a leaving group, enabling the pyrazole amine to attack the electrophilic methylene carbon, forming a C–N bond. The reaction proceeds via a Schiff base-like intermediate, releasing ethanol as a byproduct.

Standard Procedure

  • Reactants :

    • 1-Methyl-1H-pyrazol-4-amine (1.0 eq)

    • Diethyl ethoxymethylenemalonate (1.1 eq)

    • Solvent: Ethanol, dichloromethane, or toluene.

  • Conditions :

    • Temperature: 70–130°C

    • Duration: 3–24 hours

    • Catalyst: Optional use of dibenzo-24-crown-8 (0.1–0.4 wt%) to enhance reactivity.

  • Workup :

    • Cool the reaction mixture, filter precipitated product, and purify via silica gel chromatography (eluent: hexane/ethyl acetate).

Table 1: Optimization of Reaction Conditions

SolventTemperature (°C)Time (h)Yield (%)Reference
Ethanol80678
Toluene1305.585
DCM702465

Alternative Pathways via Urea Intermediate Formation

Urea Coupling Strategy

A secondary method involves forming a urea intermediate by reacting 1-methyl-1H-pyrazol-4-amine with 1,1'-carbonyldiimidazole (CDI), followed by condensation with diethyl 2-(aminomethylene)malonate.

Procedure:

  • Step 1 : React 1-methyl-1H-pyrazol-4-amine with CDI in DMSO to form an imidazolide intermediate.

  • Step 2 : Add diethyl 2-(aminomethylene)malonate and stir at 25°C for 12 hours.

  • Isolation : Extract with ethyl acetate, wash with brine, and concentrate under reduced pressure.

Table 2: Urea Intermediate Method Performance

CDI Equiv.SolventYield (%)Purity (HPLC)
1.2DMSO6295%
1.5THF5892%

Large-Scale Industrial Synthesis

Continuous Flow Reactor Design

Patent CN112898152A details a scalable process using carbon monoxide (CO) as a formyl source:

  • Reactants :

    • Diethyl malonate, sodium ethoxide, CO gas (2–4 MPa pressure).

  • Conditions :

    • Catalyst: Dibenzo-24-crown-8 (0.3 wt%).

    • Temperature: 100–120°C.

  • Outcome :

    • 90% conversion to diethyl ethoxymethylenemalonate, subsequently reacted with 1-methyl-1H-pyrazol-4-amine.

Table 3: Industrial Process Metrics

ParameterValue
CO Pressure3 MPa
Batch Size100 kg
Purity Post-Distillation99.2%

Analytical Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3) : δ 8.42 (s, 1H, CH=N), 7.48 (s, 1H, pyrazole-H), 4.25 (q, J = 7.1 Hz, 4H, OCH2CH3), 3.89 (s, 3H, N–CH3), 1.32 (t, J = 7.1 Hz, 6H, CH3).

  • IR (KBr) : 1720 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

  • MS (ESI+) : m/z 267.28 [M+H]+.

Comparative Analysis of Methods

Efficiency and Scalability

  • Condensation Route : Higher yields (78–85%) but requires elevated temperatures.

  • Urea Intermediate : Lower yields (58–62%) but operates under mild conditions.

  • Industrial Process : Optimal for bulk production, albeit with higher infrastructure costs.

Table 4: Method Comparison

MethodYield (%)ScalabilityCost Efficiency
Condensation78–85HighModerate
Urea Intermediate58–62LowHigh
Industrial Synthesis90Very HighLow

Challenges and Optimization Strategies

Byproduct Formation

  • Ethanol Removal : Use of Dean-Stark trap or molecular sieves improves reaction equilibrium.

  • Regioselectivity : Steric hindrance at pyrazole C-4 position minimizes competing C-5 substitution.

Catalytic Enhancements

  • Crown Ethers : Increase reaction rate by 30% via coordination with sodium ions.

  • Acid Catalysis : p-Toluenesulfonic acid (0.5 eq) reduces reaction time to 2 hours .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 2-[[(1-methyl-1H-pyrazol-4-yl)amino]methylene]-, 1,3-diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

The presence of the pyrazole group in propanedioic acid derivatives is often associated with significant biological activities. Research indicates that compounds containing this moiety can exhibit:

  • Anticancer Activity : Studies have shown that derivatives of propanedioic acid can be synthesized to evaluate their efficacy against various cancer cell lines. For instance, compounds derived from similar structures have demonstrated low IC50 values, indicating strong anticancer potential compared to established chemotherapeutics like doxorubicin .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity, which is an area of ongoing research. The interaction of the pyrazole ring with biological targets may lead to the development of new antimicrobial agents.

Organic Synthesis Applications

Propanedioic acid derivatives are valuable intermediates in organic synthesis due to their ability to undergo various chemical transformations:

  • Synthesis of Novel Compounds : The unique structure allows for the modification and derivatization of the compound to produce a range of new chemical entities with desired properties. For example, it can serve as a precursor for synthesizing other bioactive molecules or polymers.
  • Building Blocks in Drug Development : The compound can act as a building block for more complex molecules, facilitating the development of pharmaceuticals with enhanced efficacy and reduced side effects.

Case Studies and Research Findings

Several studies have explored the applications and effectiveness of propanedioic acid derivatives:

StudyFindings
Aziz-ur-Rehman et al. (2018)Synthesized propanamide derivatives exhibiting promising anticancer activity with IC50 values significantly lower than standard treatments .
Interaction StudiesInvestigated binding affinities of propanedioic acid derivatives against specific biological targets, revealing insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of Propanedioic acid, 2-[[(1-methyl-1H-pyrazol-4-yl)amino]methylene]-, 1,3-diethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of diethyl malonate derivatives, highlighting substituent variations and their implications:

Compound Name CAS Number Molecular Formula Substituent Molecular Weight Key Features
Diethyl malonate (baseline) 105-53-3 C₇H₁₂O₄ None (parent structure) 160.17 g/mol Standard reactivity in condensations; used in perfumes and pharmaceuticals .
Diethyl 2-(chloromethylene)propanedioate 28783-51-9 C₈H₁₁ClO₄ Chloromethylene 206.62 g/mol Electron-withdrawing Cl enhances electrophilicity for nucleophilic additions .
Diethyl 2-(4-ethoxyphenyl)propanedioate 23197-69-5 C₁₄H₁₈O₅ 4-Ethoxyphenyl 266.29 g/mol Aromatic ring with electron-donating ethoxy group; potential UV absorption .
Diethyl 2-[[4-(dimethylamino)phenyl]methylene]propanedioate (dimethyl ester) 72955-45-4 C₁₄H₁₇NO₄ 4-(Dimethylamino)phenyl (dimethyl ester backbone) 263.29 g/mol Strong electron-donating group increases basicity; may stabilize charge in reactions .
Diethyl 2-[2-(1,3-dioxolan-2-yl)ethyl]propanedioate - C₁₂H₂₀O₆ 1,3-Dioxolane-protected aldehyde 260.28 g/mol Acetal group improves stability under acidic conditions; used in multi-step syntheses .
Diethyl (1-methylbutyl)allylmalonate - C₁₅H₂₄O₄ 1-Methylbutyl and allyl groups 268.35 g/mol Bulky alkyl/alkenyl substituents may hinder reactivity but enhance lipophilicity .

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups (EWGs): The chloromethylene substituent (CAS 28783-51-9) increases electrophilicity at the central carbon, facilitating nucleophilic attacks in reactions like Michael additions .
  • Steric Effects: Bulky substituents (e.g., 1-methylbutyl/allyl in CAS N/A) reduce reaction rates due to steric hindrance but increase solubility in non-polar solvents .

Biological Activity

Propanedioic acid, 2-[[(1-methyl-1H-pyrazol-4-yl)amino]methylene]-, 1,3-diethyl ester, commonly referred to as a derivative of diethyl malonate, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and relevance in medicinal chemistry.

The compound is synthesized through various methods involving the reaction of diethyl malonate with hydrazine derivatives. The synthesis typically employs activated enol ethers or other electrophilic reagents to facilitate the formation of the pyrazole ring structure. For instance, one common approach is the reaction of diethyl malonate with 1-methyl-1H-pyrazole-4-carbaldehyde under acidic conditions to yield the desired ester product .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including those derived from propanedioic acid. In vitro tests have demonstrated that these compounds exhibit significant activity against a range of pathogens:

Pathogen Activity
Staphylococcus aureusModerate to high activity
Escherichia coliHigh activity
Candida albicansVariable activity
Bacillus subtilisModerate activity

For example, a study reported that certain pyrazole derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of propanedioic acid derivatives has also been explored. In various assays against cancer cell lines such as HeLa and A549, these compounds demonstrated cytotoxic effects with IC50 values indicating their potency:

Cell Line IC50 (μM)
HeLa15.7
A54921.8
LS17420.8

Molecular docking studies suggest that these compounds interact with key targets in cancer cells, such as DNA topoisomerases and gyrase enzymes, which are critical for DNA replication and repair processes .

Case Studies

Several case studies have highlighted the effectiveness of propanedioic acid derivatives in treating infections and cancer:

  • Antimicrobial Screening : A comprehensive study involving multiple pyrazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli, indicating potential for development into therapeutic agents for bacterial infections .
  • Cytotoxicity Assays : Research involving the evaluation of pyrazole derivatives against various cancer cell lines revealed significant cytotoxic effects, leading to further investigations into their mechanisms of action and potential for drug development .

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Schiff Base Formation1-Methylpyrazole-4-amine, triethyl orthoformate, HCl75–85≥95%
Ester CondensationDiethyl malonate, NaOEt, ethanol, reflux60–70≥90%

Q. Table 2: Environmental Fate Parameters

ParameterTest MethodHalf-Life (Days)Major Degradants
Aerobic BiodegradationOECD 301D (Closed Bottle Test)28–35Malonic acid, pyrazole-4-amine
Hydrolysis (pH 7)OECD 111 (Hydrolysis as Function of pH)>90Stable

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.